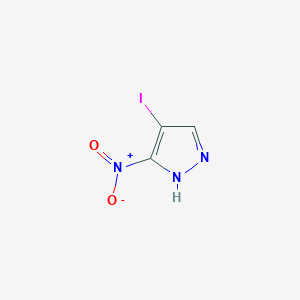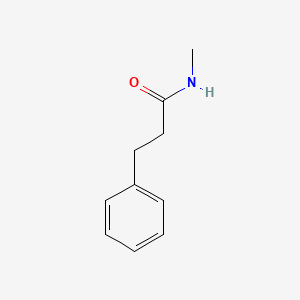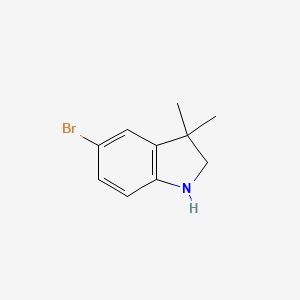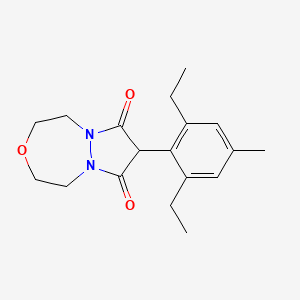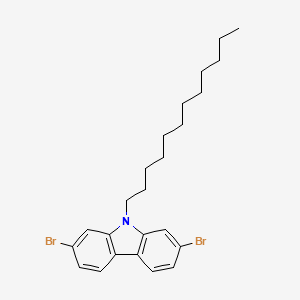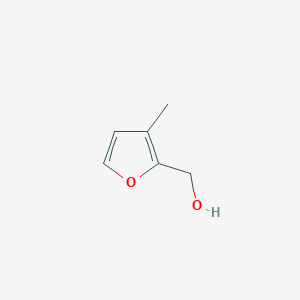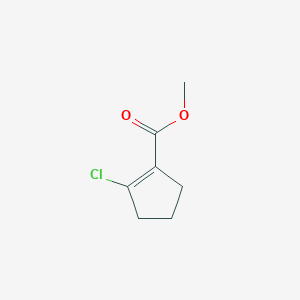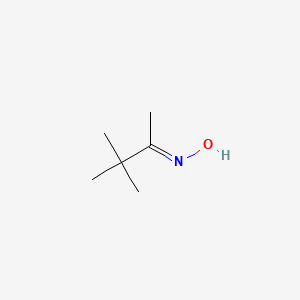![molecular formula C20H18N4 B1352868 Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 13412-07-2](/img/structure/B1352868.png)
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a diazene derivative, which is a type of organic compound with two nitrogen atoms connected by a double bond. Diazene derivatives are of interest due to their unique properties, such as high reactivity and stability.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Diazene derivatives play a crucial role in organic synthesis, particularly in the construction of complex molecules and intermediates. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the production of non-steroidal anti-inflammatory drugs, demonstrates the utility of diazene derivatives in facilitating cross-coupling reactions (Qiu et al., 2009). Moreover, homologation reactions of ketones with diazo compounds illustrate the expansive utility of diazenes in modifying ketone structures, thereby enriching the toolbox for organic synthesis (Candeias et al., 2016).
Sensor Development and Imaging
Diazene derivatives are integral in the development of chemosensors due to their high selectivity and sensitivity towards various analytes. The fluorescence properties of diazene-based compounds, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), make them ideal for applications in medical diagnostics and treatment. BODIPY and its derivatives have been explored for the detection of metal ions, pH monitoring, and as fluorescent tags for biomolecules, showcasing the adaptability of diazene derivatives in creating functional materials for bioimaging and diagnostics (Marfin et al., 2017).
Material Science and Engineering
In material science, diazene derivatives contribute to the advancement of organic electronics and photonics. The structural modification of BODIPY derivatives, for example, extends their emission spectrum from green to near-infrared (NIR), making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the photophysical properties of diazene-based materials through chemical modification underscores their significance in developing new optoelectronic devices with improved performance and energy efficiency (Squeo et al., 2020).
Propriétés
IUPAC Name |
N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDKKLAWINVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

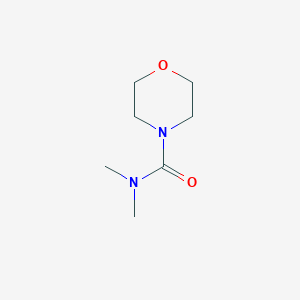
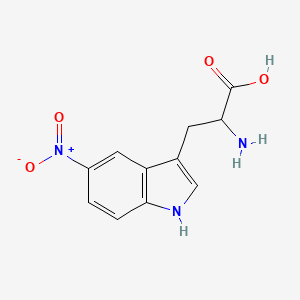
![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
